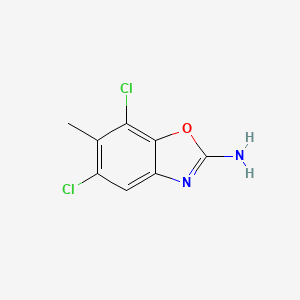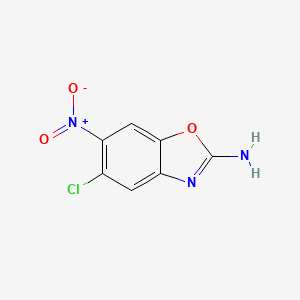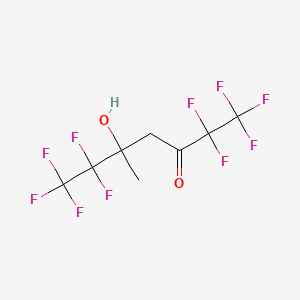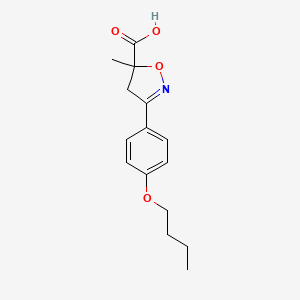
3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” seems to be a complex organic molecule. It likely contains a butoxyphenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the oxazole ring. For instance, “3-(4-butoxyphenyl)pentanedioic acid” has been reported to contain 20 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s) and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its constituent groups. For instance, boronic acids like “4-Butoxyphenylboronic acid” have been involved in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For instance, “Phenylboronic acid” is reported to be a white to off-white powder .
科学的研究の応用
BPMOC has been used in a variety of scientific research applications. It has been used as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism. BPMOC has also been used to study the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, BPMOC has been used to study the activity of other enzymes such as nitric oxide synthase and cyclooxygenase. It has also been used to study the effects of certain drugs on the liver and kidney.
作用機序
The mechanism of action of BPMOC is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, monoamine oxidase, nitric oxide synthase, and cyclooxygenase. It is thought that BPMOC binds to the active site of these enzymes, thus preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPMOC are not yet well understood. There is some evidence that BPMOC may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, monoamine oxidase, nitric oxide synthase, and cyclooxygenase. In addition, there is some evidence that BPMOC may have an inhibitory effect on certain drugs, such as those used to treat cancer and other diseases.
実験室実験の利点と制限
The main advantage of BPMOC is that it is a relatively inexpensive and easy to synthesize compound. Additionally, BPMOC is a water-soluble compound, which makes it easy to work with in laboratory experiments. The main limitation of BPMOC is that its mechanism of action is not yet fully understood. As such, it is difficult to accurately predict its effects on certain enzymes and drugs.
将来の方向性
There are many potential future directions for research involving BPMOC. One area of research is to further investigate the biochemical and physiological effects of BPMOC. Additionally, further research could be done to better understand the mechanism of action of BPMOC and to identify new potential applications for the compound. Other potential research directions include studying the effects of BPMOC on drug metabolism and toxicity, and investigating the effects of BPMOC on other enzymes and proteins.
合成法
The synthesis of BPMOC is typically accomplished by a two-step process. The first step involves the reaction of 4-butoxyphenol and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces a compound known as 4-butoxyphenylmethyloxazole-5-carboxylic acid dimethylformamide adduct (BPMOC-DMF). The second step involves the hydrolysis of the BPMOC-DMF adduct with aqueous acid to produce the desired product, BPMOC.
Safety and Hazards
特性
IUPAC Name |
3-(4-butoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-9-19-12-7-5-11(6-8-12)13-10-15(2,14(17)18)20-16-13/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENXQUBVZKAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

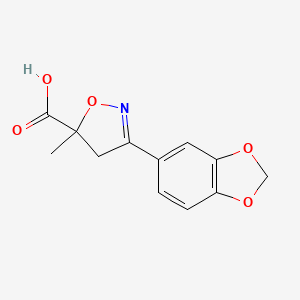
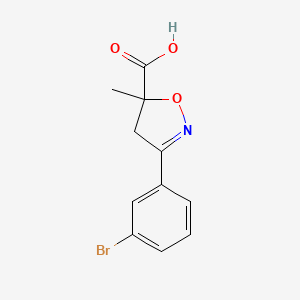
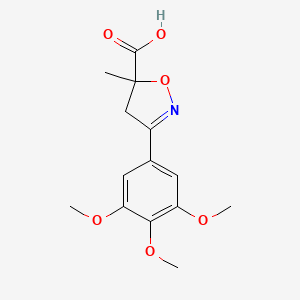
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)



